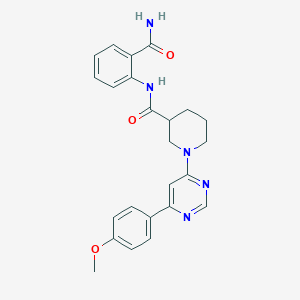
4-((1H-imidazol-1-yl)methyl)-N-(2,2,2-trifluoroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1H-Imidazol-2-yl)methanol” is a chemical compound with the CAS number 3724-26-3 . It has a molecular formula of C4H6N2O .
Synthesis Analysis
There are several synthesis routes for “(1H-Imidazol-2-yl)methanol”. One route involves the compound 10111-08-7 . Another route involves the reaction of imidazole (288-32-4) with formaldehyde (50-00-0) . A third route involves the compound 935862-80-9 .Molecular Structure Analysis
The molecular structure of “(1H-Imidazol-2-yl)methanol” consists of an imidazole ring attached to a methanol group .Chemical Reactions Analysis
Specific chemical reactions involving “(1H-Imidazol-2-yl)methanol” are not provided in the sources I found .Physical And Chemical Properties Analysis
“(1H-Imidazol-2-yl)methanol” has a molecular weight of 98.1 . It is stored at 4°C and protected from light .Aplicaciones Científicas De Investigación
Organic Synthesis
This compound serves as a valuable heterocyclic scaffold in organic synthesis. Its imidazole ring, a prevalent motif in many biologically active molecules, makes it an ideal candidate for constructing complex organic compounds. The presence of the trifluoroethyl group can introduce fluorine atoms into target molecules, which is highly desirable in pharmaceutical chemistry due to the unique properties that fluorine imparts .
Medicinal Chemistry
In medicinal chemistry, the compound’s structural features allow for the development of novel pharmaceuticals . The imidazole moiety is found in many drugs and is known for its role in mimicking the structure of peptides. This can be exploited in the design of enzyme inhibitors or receptor modulators, potentially leading to new treatments for various diseases .
Photocatalysis
The compound can be used in photocatalytic applications . Its ability to participate in radical reactions under light irradiation makes it a candidate for creating photocatalysts. These catalysts could be used to drive chemical reactions using light energy, which is a sustainable and environmentally friendly approach .
Transition Metal Catalysis
Transition metal catalysis often requires ligands that can stabilize the metal center and facilitate the reaction. The imidazole ring in this compound can act as a bidentate ligand , coordinating to metals and enabling a variety of catalytic transformations. This is particularly useful in the synthesis of fine chemicals and active pharmaceutical ingredients .
Metal-free Oxidation
The compound’s structure is conducive to metal-free oxidation reactions . It can undergo oxidative functionalization without the need for metal catalysts, which is advantageous for creating metal-free organic products. This is important in the synthesis of metal-sensitive compounds and for applications where metal residues are undesirable .
Chemical Biology
In chemical biology, the compound can be used to study biomolecular interactions . The imidazole ring can mimic the side chain of histidine, an amino acid that frequently participates in enzyme active sites. This allows researchers to probe enzyme mechanisms and design inhibitors that can regulate biological pathways .
Material Science
The compound’s ability to undergo various chemical reactions makes it suitable for the development of new materials . For example, it can be used to create polymers with specific properties or to modify the surface of materials to enhance their functionality .
Agricultural Chemistry
Lastly, in agricultural chemistry, the compound could be explored for the development of new agrochemicals . Its structural versatility allows for the creation of compounds that could act as pesticides or herbicides, potentially leading to safer and more effective agricultural products .
Safety and Hazards
Propiedades
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)8-18-12(20)11-3-1-10(2-4-11)7-19-6-5-17-9-19/h1-6,9H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKYKIWSIWFYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

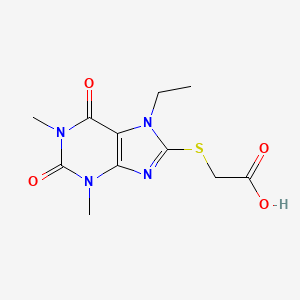
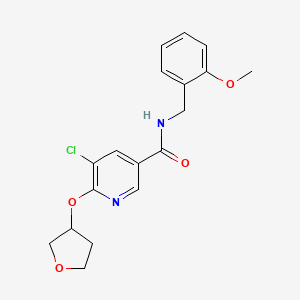
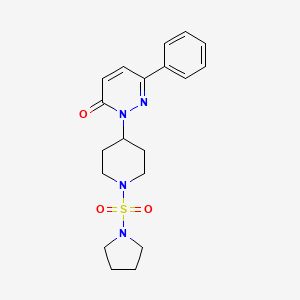
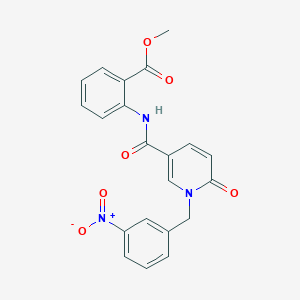
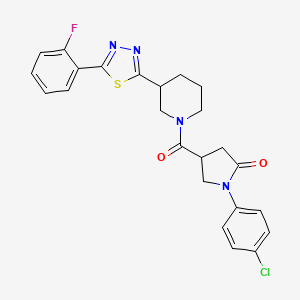
![(E)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2749939.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2749944.png)

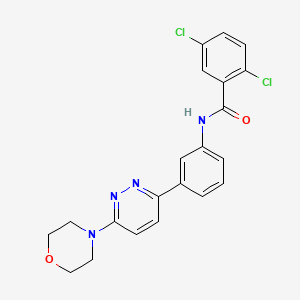
![3-(2-methoxyethyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2749948.png)
